1-Ethyl-4-methylpyrazole-3-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-methylpyrazole-3-boronic acid pinacol ester typically involves the borylation of 1-ethyl-4-methylpyrazole. This process can be achieved through the Miyaura borylation reaction, where bis(pinacolato)diboron reacts with the pyrazole derivative in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the product is stable towards air and moisture.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium acetate, used in the Miyaura borylation reaction.
Radical Initiators: Used in protodeboronation reactions.
Major Products:
Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Hydrocarbons: Formed through protodeboronation.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester is extensively used in scientific research due to its versatility:
Biology: Used in the development of bioactive compounds and molecular probes.
Industry: Utilized in the production of advanced materials and fine chemicals.
Wirkmechanismus
The primary mechanism of action of 1-ethyl-4-methylpyrazole-3-boronic acid pinacol ester involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of organic groups to palladium, enabling the formation of new carbon-carbon bonds . This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the success of Suzuki-Miyaura coupling .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester : Similar in structure but with a methyl group instead of an ethyl group.
- 1-Boc-pyrazole-4-boronic acid pinacol ester : Contains a Boc-protecting group, making it suitable for different synthetic applications.
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester : Contains additional methyl groups, affecting its reactivity and applications.
Uniqueness: 1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other boronic esters. Its ethyl group enhances its solubility and reactivity in certain reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C12H21BN2O2 |
---|---|
Molekulargewicht |
236.12 g/mol |
IUPAC-Name |
1-ethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H21BN2O2/c1-7-15-8-9(2)10(14-15)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3 |
InChI-Schlüssel |
MTKQINGTQHZWDA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.